Cas no 1645419-72-2 (N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide)

N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide is a specialized benzamide derivative featuring a cyanomethyl and propyl substitution on the nitrogen, along with a 1,2,3-triazole moiety at the ortho position of the benzamide ring. This structural configuration imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The presence of the triazole group enhances its ability to participate in click chemistry, facilitating modular synthesis of complex molecules. The cyanomethyl functionality offers versatility for further derivatization, while the propyl chain may influence lipophilicity and bioavailability. This compound is of interest for its potential as a synthetic intermediate or bioactive scaffold in drug discovery.
N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide structure
1645419-72-2 structure
Product name:N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide
CAS No:1645419-72-2
MF:C14H15N5O
Molecular Weight:269.301801919937
CID:5403687
PubChem ID:86819188

N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide 化学的及び物理的性質

名前と識別子

    • N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide
    • N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide
    • AKOS030679480
    • EN300-26680691
    • 1645419-72-2
    • Z1832573392
    • インチ: 1S/C14H15N5O/c1-2-9-18(10-7-15)14(20)12-5-3-4-6-13(12)19-11-8-16-17-19/h3-6,8,11H,2,9-10H2,1H3
    • InChIKey: GSRXGPHESHCANR-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1N1C=CN=N1)N(CC#N)CCC

計算された属性

  • 精确分子量: 269.12766012g/mol
  • 同位素质量: 269.12766012g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 377
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 74.8Ų

N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26680691-0.05g
N-(cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide
1645419-72-2 95.0%
0.05g
$212.0 2025-03-20

N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide 関連文献

N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamideに関する追加情報

Recent Advances in the Study of N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide (CAS: 1645419-72-2)

The compound N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide (CAS: 1645419-72-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

Recent studies have highlighted the importance of the 1,2,3-triazole moiety in the structure of N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide, which is known for its ability to participate in hydrogen bonding and π-π stacking interactions. These interactions are crucial for the compound's binding affinity to various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative diseases. The presence of the cyanomethyl group further enhances its reactivity, making it a versatile intermediate in the synthesis of more complex bioactive molecules.

In a recent publication in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method offers high yields and excellent regioselectivity, making it suitable for large-scale production. The study also explored the compound's inhibitory effects on cyclooxygenase-2 (COX-2), suggesting its potential as a lead compound for the development of novel anti-inflammatory agents.

Another study, published in Bioorganic & Medicinal Chemistry Letters, investigated the compound's interaction with the adenosine A2A receptor, a target of interest for treating Parkinson's disease. The results indicated that N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide exhibits moderate binding affinity and selectivity for the A2A receptor, paving the way for further structural optimization to improve its pharmacological profile.

Furthermore, computational modeling and molecular docking studies have provided insights into the binding modes of N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide with its biological targets. These studies revealed key interactions between the triazole ring and the active sites of target proteins, which could guide the design of more potent analogs. The compound's favorable pharmacokinetic properties, such as good solubility and metabolic stability, further support its potential as a drug candidate.

In conclusion, N-(Cyanomethyl)-N-propyl-2-(1H-1,2,3-triazol-1-yl)benzamide (CAS: 1645419-72-2) represents a promising scaffold for the development of new therapeutic agents. Its unique structural features, combined with its demonstrated biological activities, make it a valuable subject of ongoing research. Future studies should focus on optimizing its potency and selectivity, as well as exploring its potential in other therapeutic areas, such as oncology and infectious diseases.

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